molecular formula C10H16O B1204708 (4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol CAS No. 60894-97-5

(4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol

Cat. No. B1204708
CAS RN: 60894-97-5
M. Wt: 152.23 g/mol
InChI Key: NHMKYUHMPXBMFI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-ipsdienol is a meroterpenoid that is (4R)-octa-2,7-dien-4-ol substituted at positions 2 and 6 by methyl and methylidene groups respectively. It has a role as an animal metabolite. It is a meroterpenoid, a secondary alcohol and an olefinic compound.

Scientific Research Applications

Asymmetric Synthesis and Ligand Applications

(4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol, as part of chiral diene ligands, plays a crucial role in asymmetric syntheses. For instance, a study by Sun et al. (2021) elaborates on the use of chiral diene ligands in rhodium-catalyzed asymmetric arylative bis-cyclization, highlighting its application in synthesizing complex molecules with high enantiomeric excess, which are precursors for further synthetic applications (Sun et al., 2021).

Synthesis of Natural Products and Pharmaceuticals

This compound has been integral in the synthesis of natural products and potential pharmaceutical agents. For example, a study by Liu et al. (2010) on Aphanamixis grandifolia highlights the isolation of compounds with a similar structure, demonstrating their potential in producing cytotoxic agents for cancer treatment (Liu et al., 2010).

Pheromone Biosynthesis

In the field of entomology, similar structures to (4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol have been identified as key intermediates in pheromone biosynthesis. Figueroa-Teran et al. (2012) discuss a novel enzyme, ipsdienol dehydrogenase, that plays a significant role in the biosynthetic pathway of pheromones in pine engraver beetles (Figueroa-Teran et al., 2012).

Catalysis and Reaction Mechanisms

The compound and its derivatives have applications in catalysis and understanding reaction mechanisms. Research by Pouy et al. (2012) on intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by copper complexes, provides insights into reaction pathways and mechanisms where similar structures are involved (Pouy et al., 2012).

properties

CAS RN

60894-97-5

Product Name

(4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol

InChI

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3/t10-/m0/s1

InChI Key

NHMKYUHMPXBMFI-JTQLQIEISA-N

Isomeric SMILES

CC(=C[C@@H](CC(=C)C=C)O)C

SMILES

CC(=CC(CC(=C)C=C)O)C

Canonical SMILES

CC(=CC(CC(=C)C=C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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